molecular formula C17H15Cl2N5OS B2798751 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 768291-05-0

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2798751
CAS No.: 768291-05-0
M. Wt: 408.3
InChI Key: ZMMADWIYLDVLEV-UHFFFAOYSA-N
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Description

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and chlorinated aromatic rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

    Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are attached via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
  • **this compound

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a triazole ring, sulfanyl group, and chlorinated aromatic rings. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule featuring a triazole ring, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN5OSC_{17}H_{14}ClN_{5}OS, with a molecular weight of approximately 373.83 g/mol. The presence of functional groups such as the triazole ring and thioether linkage contributes to its diverse biological effects.

PropertyValue
Molecular FormulaC17H14ClN5OS
Molecular Weight373.83 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known for its ability to inhibit enzymes involved in various biochemical pathways, including those related to cancer cell proliferation and antimicrobial activity. It may act through:

  • Enzyme Inhibition : Compounds with triazole structures often inhibit enzymes such as tyrosine kinases and cyclooxygenases.
  • Antioxidant Activity : The presence of sulfur in the thioether group may contribute to its antioxidant properties, scavenging free radicals.
  • Antimicrobial Effects : The chlorophenyl and methylphenyl substituents may enhance the compound's ability to disrupt microbial membranes.

Anticancer Activity

Research has indicated that similar triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with triazole rings can inhibit cancer cell growth in various human cancer cell lines:

  • In vitro Studies : A derivative demonstrated an IC50 value of 4.36 μM against HCT 116 colon cancer cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Mechanism : These compounds can disrupt the synthesis of nucleic acids in bacteria and fungi.
  • Case Studies : A study on related compounds showed effective inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant potential of this compound can be linked to its ability to scavenge free radicals:

  • DPPH Assay : Similar compounds have shown IC50 values ranging from 0.22 to 1.08 μg/mL in antioxidant assays, demonstrating significant efficacy compared to standard antioxidants like gallic acid .

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound sets it apart from other triazole derivatives:

Compound NameAnticancer IC50 (μM)Antimicrobial Activity
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole18.76Moderate against bacteria
2-Amino-5-(phenyl)-1,3,4-triazole10.50High against fungi
2-((4-amino-5-(4-chlorophenyl)-4H-triazol) 4.36 Effective against both

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-2-5-13(19)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-3-6-12(18)7-4-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMADWIYLDVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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